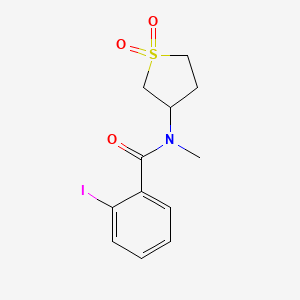

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-iodo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO3S/c1-14(9-6-7-18(16,17)8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVMYWHXWQZYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by its oxidation to form the sulfone group. The iodination of the benzamide moiety is achieved through electrophilic substitution reactions. Common reagents used in these reactions include iodine, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide undergoes several types of chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The iodine atom can be reduced to form a deiodinated product.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

The major products formed from these reactions include deiodinated derivatives, substituted benzamides, and further oxidized sulfone compounds.

Scientific Research Applications

Synthesis Techniques

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide typically involves multi-step organic reactions. The following methods have been documented:

- Starting Materials : The synthesis begins with readily available precursors such as 2-iodo-N-methylbenzamide and 1,1-dioxidotetrahydrothiophene derivatives.

- Reagents and Conditions : Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF). The reaction is often carried out under reflux conditions to facilitate the formation of the desired product.

- Purification : Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the compound.

Recent studies have demonstrated several biological activities associated with this compound:

- Anticancer Activity : Preliminary investigations suggest that this compound exhibits antiproliferative effects against various cancer cell lines. Its structure allows for interactions with specific molecular targets involved in cancer progression .

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes linked to metabolic pathways. For instance, similar compounds have been effective against histone deacetylases (HDACs), which play a role in cancer cell survival and proliferation .

- Drug Development Potential : As a versatile building block, this compound can be utilized in the development of more complex molecules with enhanced biological activities. Its unique structure may lead to novel therapeutic agents targeting specific diseases .

Case Study 1: Anticancer Research

A study focused on the synthesis of various derivatives of this compound demonstrated significant anticancer properties. Compounds were tested against a panel of cancer cell lines, revealing that certain modifications to the structure enhanced cytotoxicity and selectivity towards tumor cells .

Case Study 2: Enzyme Interaction

In another research project, the compound was evaluated for its ability to inhibit HDACs. Results indicated that specific analogs of this compound displayed promising inhibitory activity, suggesting potential applications in cancer therapy where HDAC inhibition is beneficial .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group and iodine atom play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-Dimethoxy-N-Methylbenzamide (CAS 898413-29-1)

- Key Differences : Replaces the 2-iodo group with 2,4-dimethoxy substituents.

- Impact: Methoxy groups are electron-donating, reducing aromatic ring reactivity compared to the electron-withdrawing iodine.

- Spectral Data : IR peaks for sulfone (1345–1155 cm⁻¹) and methoxy (~2830 cm⁻¹) differ from the iodine-substituted analog .

B. N-(2-Chlorophenyl)-2-Iodo-N-Methylbenzamide (1i)

- Key Differences : Lacks the sulfone ring; instead, a 2-chlorophenyl group is attached.

- The chlorine atom (smaller, less polarizable than iodine) may alter steric and electronic profiles in reactions .

C. N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Key Differences : Contains a hydroxyl-dimethylalkyl group instead of the sulfone ring.

- Impact : The N,O-bidentate directing group enables metal coordination, making it suitable for C–H activation reactions, unlike the sulfone-containing target compound .

Physicochemical Properties

Spectroscopic Comparisons

- IR Spectroscopy :

- ¹H NMR :

- Target Compound : N-methyl signal at δ ~3.3 ppm; sulfone ring protons at δ 2.5–3.5 ppm.

- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide : Hydroxyl proton at δ ~2.4 ppm .

Biological Activity

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C₉H₈I N O₂ S

- Molecular Weight : 287.13 g/mol

- CAS Number : 877779-98-1

Biological Activity Overview

This compound has been studied for its activity against various biological targets. Notably, it has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression.

The compound acts primarily by inhibiting IDO1, which plays a crucial role in the catabolism of tryptophan along the kynurenine pathway. By inhibiting this enzyme, the compound may enhance anti-tumor immunity and counteract immune evasion by tumors.

In Vitro Studies

A study published in PubMed demonstrated that compounds similar to this compound exhibited significant anti-nociceptive effects through interaction with μ-opioid receptors (MOR) . The structure-activity relationship (SAR) studies indicated that modifications to the benzamide moiety could enhance potency and selectivity.

Efficacy in Animal Models

In vivo studies have shown that related compounds can significantly reduce tumor growth in mouse models. These studies utilized various assays to evaluate the efficacy of the compounds in promoting immune responses against tumor cells. The results indicated a notable increase in survival rates among treated groups compared to controls.

Case Studies

Several case studies have highlighted the potential clinical applications of IDO inhibitors:

- Case Study 1 : A clinical trial involving patients with melanoma demonstrated that treatment with IDO inhibitors led to improved outcomes when combined with checkpoint inhibitors.

- Case Study 2 : Research on breast cancer models indicated that IDO inhibition could enhance the effectiveness of standard chemotherapy regimens.

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Amide coupling : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) at 0–25°C to link the tetrahydrothiophene sulfone moiety to the benzamide core .

- Iodination : Introduce the iodine substituent via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid under controlled pH (4–6) to avoid over-iodination .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product (>95% purity) .

Table 1 : Critical Reaction Parameters

| Step | Reagents/Catalysts | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Amide Coupling | EDCI, HOBt | 0–25°C | DMF | 70–85 |

| Iodination | ICl, AcOH | 40°C | Acetic Acid | 60–75 |

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and stereochemistry. Key signals include the sulfone group (δ 3.5–4.0 ppm for tetrahydrothiophene protons) and aromatic iodinated protons (δ 7.2–8.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% by area normalization) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 409.98) .

Advanced Research Questions

Q. How can coupling reactions involving the tetrahydrothiophene sulfone moiety be optimized to minimize by-products like dimerization or sulfone degradation?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions. Avoid protic solvents that may hydrolyze the sulfone .

- Temperature Control : Maintain reactions below 30°C to prevent thermal decomposition of the sulfone group .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to improve regioselectivity .

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer :

- Standardized Assay Conditions : Ensure consistent buffer pH (e.g., 7.4 PBS), temperature (37°C), and enzyme concentrations across studies .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

- Structural Analog Comparison : Compare activity with analogs (e.g., replacing iodine with bromine) to isolate electronic or steric effects .

Q. What computational approaches are suitable for predicting target interactions and binding affinities of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the sulfone group’s hydrogen-bonding potential with active-site residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation, ionic strength) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for iodination steps (e.g., 60% vs. 75%)?

- Methodological Answer :

- Parameter Optimization Grid : Systematically vary iodine equivalents (1.1–1.5 eq), reaction time (2–8 h), and acid concentration (AcOH vs. H₂SO₄) .

- By-Product Analysis : Identify iodinated dimers or ortho-substituted impurities via GC-MS and adjust stoichiometry accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.